

# An In-depth Technical Guide to the Thermochemical Properties of Cerium Tetrafluoride

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Cerium tetrafluoride (CeF<sub>4</sub>) is a strong oxidizing and fluorinating agent with applications in various fields, including materials science and chemical synthesis. A thorough understanding of its thermochemical properties is crucial for its effective and safe utilization. This guide provides a detailed overview of the key thermochemical data for CeF<sub>4</sub>, the experimental methodologies used for their determination, and logical workflows for its synthesis and analysis.

## **Core Thermochemical Data**

The thermodynamic stability and reactivity of Cerium Tetrafluoride are defined by its thermochemical properties. The most reliably determined values are for its enthalpy of formation and sublimation.

Table 1: Thermochemical Data for Cerium Tetrafluoride (CeF4) at 298.15 K



Property	Symbol	State	Value	Units
Standard Enthalpy of Formation	ΔfH°	solid	-1939.9 ± 7.6	kJ/mol
Standard Enthalpy of Sublimation	ΔsH°	solid	270.2 ± 1.7	kJ/mol
Standard Enthalpy of Formation	ΔfH°	gas	-1669.6 ± 7.8	kJ/mol

Note: Data for standard molar entropy (S°) and standard Gibbs free energy of formation ( $\Delta fG^{\circ}$ ) for solid CeF<sub>4</sub> are not readily available in the reviewed literature. The Gibbs free energy of formation can be calculated using the Gibbs-Helmholtz equation ( $\Delta G^{\circ} = \Delta H^{\circ} - T\Delta S^{\circ}$ ) if the standard molar entropy is known[1][2].

Table 2: Physical and Chemical Properties of Cerium Tetrafluoride (CeF4)

Property	Value
Chemical Formula	CeF <sub>4</sub>
Molar Mass	216.11 g/mol
Appearance	White crystalline solid
Density	4.77 g/cm <sup>3</sup>
Melting Point	Decomposes at >600 °C
Thermal Behavior Sublimes with incongruent decompo	

## **Experimental Protocols**

The determination of thermochemical data for reactive compounds like CeF<sub>4</sub> requires specialized high-temperature experimental techniques.

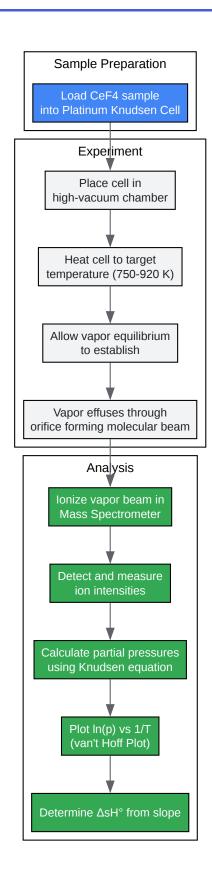


## 2.1. Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen Effusion Mass Spectrometry is a high-temperature technique used to measure vapor pressures of low-volatility materials and to determine their sublimation enthalpies.

- Principle: A solid sample is placed in a thermally stable, non-reactive container, known as a Knudsen cell (for CeF4 studies, platinum cells are used). The cell is heated in a high-vacuum chamber to a specific temperature, allowing equilibrium to be established between the condensed phase and its vapor. A small amount of the vapor effuses through a tiny orifice in the cell lid, forming a molecular beam. This beam is then directed into the ion source of a mass spectrometer, where the gaseous species are ionized, separated by their mass-to-charge ratio, and detected.
- Methodology for CeF<sub>4</sub>:
  - A sample of solid CeF4 is loaded into a platinum Knudsen effusion cell.
  - The cell is placed in a high-vacuum chamber and heated to a temperature range of 750– 920 K.
  - At various stable temperatures, the ion intensities of the effusing vapor species are measured using a mass spectrometer.
  - Studies have shown that the sublimation of CeF<sub>4</sub> competes with its thermal decomposition into solid Cerium Trifluoride (CeF<sub>3</sub>)[3].
  - The vapor pressure (p) is calculated from the measured ion intensities using the Knudsen equation.
  - The enthalpy of sublimation (ΔsH°) is determined from the temperature dependence of the vapor pressure by applying the Clausius-Clapeyron equation, typically through a van't Hoff plot (ln(p) vs. 1/T).





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**Figure 1.** Experimental workflow for determining the enthalpy of sublimation of CeF<sub>4</sub> using KEMS.

### 2.2. Calorimetry

Calorimetry is the science of measuring heat flow associated with chemical reactions or physical changes. The enthalpy of formation of CeF<sub>4</sub> was determined from experiments involving the joint fluorination of CeF<sub>3</sub> and platinum. While specific protocols for CeF<sub>4</sub> are proprietary, the general principle of reaction calorimetry applies.

- Principle: A reaction is carried out in a device called a calorimeter. The heat released or absorbed by the reaction (q\_rxn) causes a temperature change in the calorimeter and its contents. By measuring this temperature change (ΔT) and knowing the heat capacity of the calorimeter system (C\_cal), the heat of the reaction can be calculated (q\_rxn = -C\_cal \* ΔT).
- General Methodology (Constant Pressure "Coffee-Cup" Calorimetry):
  - Known quantities of reactants are placed in an insulated container (the calorimeter)
     equipped with a thermometer or temperature probe and a stirrer.
  - The initial temperature of the reactants is recorded.
  - The reaction is initiated. For an exothermic reaction, the temperature of the solution and the calorimeter increases; for an endothermic reaction, it decreases.
  - The temperature is monitored until it reaches a maximum or minimum and then begins to return to the ambient temperature.
  - $\circ$  The change in temperature ( $\Delta T$ ) is determined by extrapolating the cooling/warming curve back to the time of mixing.
  - The heat absorbed by the solution is calculated using  $q = m \times c \times \Delta T$ , where 'm' is the mass of the solution and 'c' is its specific heat capacity.
  - The heat absorbed by the calorimeter itself (q\_cal = C\_cal  $\times \Delta T$ ) is added to find the total heat change.

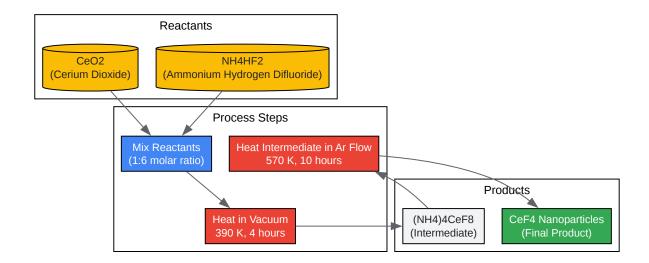


 $\circ$  The enthalpy change of the reaction ( $\Delta H$ ) is then determined by dividing the total heat by the number of moles of the limiting reactant.

# **Synthesis Pathway**

Cerium tetrafluoride can be produced via several routes. A notable method is the dry synthesis of nanoscale CeF<sub>4</sub> polycrystals, which involves the thermal decomposition of an ammonium cerium fluoride intermediate.

- Protocol for Nanoscale CeF<sub>4</sub> Synthesis:
  - Intermediate Synthesis: Cerium dioxide (CeO<sub>2</sub>) and ammonium hydrogen difluoride (NH<sub>4</sub>HF<sub>2</sub>) are mixed in a 1:6 molar ratio[4][5]. The mixture is heated in a vacuum at 390 K (117 °C) for approximately 4 hours to form the intermediate compound, (NH<sub>4</sub>)<sub>4</sub>CeF<sub>8</sub>.
  - Decomposition: The (NH<sub>4</sub>)<sub>4</sub>CeF<sub>8</sub> intermediate is then transferred to a platinum crucible and heated in a furnace under an inert argon gas flow.
  - CeF<sub>4</sub> Formation: The furnace temperature is raised to 570 K (297 °C) and held for about 10 hours. During this step, the intermediate decomposes to yield nanoscale Cerium Tetrafluoride (CeF<sub>4</sub>).





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Figure 2. Logical workflow for the dry synthesis of nanoscale Cerium Tetrafluoride (CeF<sub>4</sub>).

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